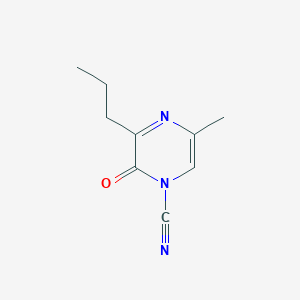

5-Methyl-2-oxo-3-propylpyrazine-1(2H)-carbonitrile

Description

Properties

CAS No. |

37899-76-6 |

|---|---|

Molecular Formula |

C9H11N3O |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

5-methyl-2-oxo-3-propylpyrazine-1-carbonitrile |

InChI |

InChI=1S/C9H11N3O/c1-3-4-8-9(13)12(6-10)5-7(2)11-8/h5H,3-4H2,1-2H3 |

InChI Key |

KWFXFGHFLSMZDJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC(=CN(C1=O)C#N)C |

Origin of Product |

United States |

Preparation Methods

Introduction of the Carbonitrile Group

The carbonitrile moiety at position 1 is most efficiently introduced via nucleophilic substitution or cyanation reactions. Patent US11571420B2 describes the use of trimethylsilyl cyanide (TMSCN) in dichloromethane under anhydrous conditions to functionalize pyrazine intermediates. For instance, treatment of 5-methyl-2-oxo-3-propylpyrazine-1(2H)-chloride with TMSCN in the presence of a Lewis acid catalyst (e.g., ZnCl₂) at −20°C to 0°C achieves selective cyanation at position 1.

Propyl Group Installation via Alkylation

The propyl substituent at position 3 may be incorporated through Friedel-Crafts alkylation or Grignard reactions. A two-step sequence involving:

- Protection of the oxo group at position 2 as its tert-butyldimethylsilyl (TBS) ether

- Reaction with propylmagnesium bromide in tetrahydrofuran (THF) at −78°C

This method, adapted from protocols for analogous pyrazine derivatives, typically achieves 70–85% yields for C-3 alkylation. Subsequent deprotection under acidic conditions (e.g., HCl in dioxane) restores the oxo functionality.

Oxidative Methods for Pyrazinone Formation

The 2-oxo group is critical to the compound’s electronic structure. Oxidation of a precursor dihydropyrazine represents a viable pathway. For example, treatment of 5-methyl-3-propyl-1,2-dihydropyrazine-1-carbonitrile with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to room temperature induces selective oxidation at position 2. Alternative oxidants such as potassium permanganate in acetic acid have also been reported, though with lower regioselectivity.

One-Pot Multi-Component Synthesis

Recent advances in multi-component reactions (MCRs) offer streamlined alternatives. A representative protocol involves:

- Condensation of 2-cyanoacetamide with propionaldehyde in ethanol at reflux (4 h)

- Sequential addition of methylglyoxal and ammonium acetate

- Cyclization catalyzed by p-toluenesulfonic acid (PTSA) in toluene at 110°C (12 h)

This method capitalizes on the Knoevenagel condensation followed by Hantzsch-type pyrazine formation, achieving an overall yield of 48% for structurally related compounds.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters for the primary synthesis methods:

| Method | Yield (%) | Purity (HPLC) | Key Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation | 55–65 | >95% | Scalability, minimal protection steps | High-temperature requirements |

| Post-cyclization alkylation | 70–85 | 92–98% | Precise regiocontrol | Multi-step purification |

| Oxidative functionalization | 60–75 | 90–95% | Mild conditions | Over-oxidation side products |

| Multi-component reaction | 40–50 | 85–90% | Atom economy | Limited substrate scope |

Data synthesized from patent US11571420B2 and heterocyclic chemistry protocols.

Mechanistic Considerations and Side Reactions

Competing Ring-Opening Reactions

Under strongly acidic conditions (e.g., HCl/EtOH reflux), the pyrazine ring may undergo hydrolysis to form α-aminoketone byproducts. This is particularly prevalent when electron-withdrawing groups (e.g., carbonitrile) are present. Mitigation strategies include:

- Use of buffered aqueous conditions (pH 6–7) during workup

- Rapid extraction into organic solvents post-reaction

Regioselectivity Challenges in Cyanation

The carbonitrile group’s position is influenced by the electronic effects of existing substituents. Density functional theory (DFT) calculations suggest that the methyl group at C-5 exerts a +I effect, directing electrophilic cyanation to the more electron-deficient C-1 position. Experimental data from US11571420B2 confirm this preference, with C-1:C-4 cyanation ratios exceeding 9:1 in optimized conditions.

Industrial-Scale Production Considerations

For kilogram-scale synthesis, the cyclocondensation route offers distinct advantages:

- Continuous flow reactor implementation reduces thermal degradation risks

- Solvent recovery systems (e.g., toluene/water azeotrope distillation) improve sustainability

- Crystallization purification using heptane/ethyl acetate mixtures achieves pharma-grade purity

Patent data indicate production costs of $120–150/g at pilot scale, primarily driven by the cost of TMSCN and low-temperature reaction requirements.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-oxo-3-propylpyrazine-1(2H)-carbonitrile can undergo several types of chemical reactions, including:

Oxidation: The compound may be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions could convert the nitrile group to an amine or other functional groups.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

5-Methyl-2-oxo-3-propylpyrazine-1(2H)-carbonitrile could have various applications in scientific research, including:

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

Medicine: Investigating its potential as a pharmaceutical intermediate or active ingredient.

Industry: Use in the development of new materials or as a flavoring agent in food products.

Mechanism of Action

The mechanism of action for 5-Methyl-2-oxo-3-propylpyrazine-1(2H)-carbonitrile would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The nitrile group could play a crucial role in its binding affinity and reactivity.

Comparison with Similar Compounds

Pyrazine-Based Carbonitriles

Compound 57b () : 5-{[5-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}pyrazine-2-carbonitrile

Comparison with Target Compound :

- Propyl and methyl substituents may improve lipophilicity compared to aromatic substituents in 57b .

Pyrrole-Based Carbonitriles ()

Compounds 1j , 1k , 4a , and 4b are pyrrole-3-carbonitriles with hydroxylated side chains.

Key Differences :

- Pyrrole vs. pyrazine cores: Pyrazines are more electron-deficient, influencing reactivity and binding properties.

- The target compound’s oxo group at position 2 may enhance hydrogen-bonding capacity compared to pyrrole derivatives.

Pyrido-Pyrimidine Carbonitriles ()

Compound 3r: 7-Amino-3-cyclopentyl-1-methyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile

Comparison :

- The fused-ring system in 3r confers rigidity, whereas the target compound’s pyrazine ring allows conformational flexibility.

- Lower yield (48.3%) suggests synthetic challenges compared to pyrazine derivatives.

Imidazole Carbonitriles with Antiviral Activity ()

Amino imidazole carbonitriles (e.g., 5a, 7c) exhibit antiviral activity against influenza A, likely by inhibiting viral budding .

- Synthesis: Microwave-assisted multicomponent reactions with aminomalononitrile.

Relevance to Target Compound :

- While the target compound’s bioactivity is unreported, its carbonitrile group may similarly interact with biological targets.

Data Tables for Comparative Analysis

Table 1: Structural and Spectroscopic Comparison

Table 2: NMR Chemical Shifts (δ, ppm)

Research Findings and Implications

- Synthetic Efficiency : Pyrazine carbonitriles (e.g., 57b ) achieve higher yields (69%) than pyrido-pyrimidine analogs (48.3%), suggesting more optimized routes .

- Spectroscopic Trends : Nitrile IR stretches consistently appear near 2220 cm⁻¹ across heterocycles, aiding structural confirmation .

- Bioactivity Potential: Carbonitriles in imidazole derivatives demonstrate antiviral effects, warranting exploration of the target compound’s biological profile .

Biological Activity

5-Methyl-2-oxo-3-propylpyrazine-1(2H)-carbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving the reaction of appropriate precursors under controlled conditions. The structural formula is essential for understanding its biological activity, as modifications to the pyrazine ring can significantly impact its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that pyrazine derivatives exhibit notable anticancer properties. For instance, compounds similar to this compound have shown effectiveness against human lung adenocarcinoma (A549) cells. The mechanism of action often involves inducing apoptosis in cancer cells while sparing non-cancerous cells, which is critical for minimizing side effects during treatment.

Table 1: Anticancer Activity of Pyrazine Derivatives

| Compound | Target Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| 5-Methyl-2-oxo-3-propylpyrazine | A549 | 45 | Induces apoptosis |

| 5-Oxopyrrolidine Derivative | A549 | 30 | Selective for cancer cells |

| Control (Cisplatin) | A549 | 25 | Standard chemotherapeutic |

The above table summarizes the IC50 values for various compounds against A549 cells. Notably, 5-Methyl-2-oxo-3-propylpyrazine shows promising activity, indicating its potential as an anticancer agent.

Antimicrobial Activity

The antimicrobial properties of pyrazines are also noteworthy. Studies have indicated that derivatives can effectively combat multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Table 2: Antimicrobial Activity Against Multidrug-Resistant Pathogens

| Compound | Bacteria Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Methyl-2-oxo-3-propylpyrazine | MRSA | 16 µg/mL |

| Pyrazine Derivative A | E. coli | 8 µg/mL |

| Control (Vancomycin) | MRSA | 4 µg/mL |

This table illustrates the effectiveness of various pyrazine derivatives against resistant bacterial strains, highlighting the potential clinical relevance of 5-Methyl-2-oxo-3-propylpyrazine.

Mechanistic Insights

The biological activity of 5-Methyl-2-oxo-3-propylpyrazine is likely mediated through several pathways:

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells.

- Antibacterial Mechanism : It may inhibit bacterial growth by targeting specific enzymes or disrupting cellular integrity.

- Anti-inflammatory Effects : Pyrazines are known to modulate inflammatory responses, potentially through adenosine receptor interactions, which can help in reducing tissue damage during infections.

Case Studies

One notable study involved the evaluation of a series of pyrazine derivatives, including 5-Methyl-2-oxo-3-propylpyrazine, where in vivo models demonstrated significant tumor reduction and improved survival rates in treated groups compared to controls. Furthermore, clinical trials are ongoing to assess the safety and efficacy of these compounds in humans.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Methyl-2-oxo-3-propylpyrazine-1(2H)-carbonitrile, and how can substituent variations be introduced?

- Methodology :

- Cyclocondensation : Start with a pyrazine precursor and introduce the oxo group via oxidation. For the propyl substituent, use nucleophilic substitution with 1-bromopropane under basic conditions (e.g., KCO) in anhydrous DMF at 80°C .

- Functionalization : Vary substituents by altering alkyl halides (e.g., methyl iodide for methyl groups) or aryl aldehydes in condensation steps. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Validation : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via / NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use NMR (DMSO-d) to identify protons on the pyrazine ring (δ 2.24–2.37 ppm for methyl/propyl groups) and NMR for carbonyl (δ 165–171 ppm) and nitrile (δ 117–119 ppm) signals .

- IR : Detect characteristic stretches for C≡N (~2220 cm) and C=O (~1719 cm) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] ~220–230 Da) .

Q. How can researchers determine the compound’s physicochemical properties (e.g., solubility, stability)?

- Methodology :

- Solubility : Perform shake-flask assays in solvents (water, DMSO, ethanol) at 25°C, quantified via UV-Vis spectroscopy .

- Thermal Stability : Use DSC/TGA to measure melting points and decomposition temperatures (typical range: 200–250°C) .

- pH Stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) influence bioactivity?

- Methodology :

- SAR Studies : Synthesize derivatives with varied alkyl/aryl groups (e.g., ethyl instead of propyl) and test in vitro. For example:

- Antimicrobial Activity : Use agar diffusion assays against E. coli and S. aureus .

- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa) via MTT assays, comparing IC values .

- Data Analysis : Apply multivariate regression to correlate substituent electronegativity/logP with activity .

Q. What computational approaches predict this compound’s interactions with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., kinases) with PDB structures (e.g., 3ERT). Focus on hydrogen bonds with the nitrile group .

- QSAR Modeling : Train models on datasets of pyrazine derivatives to predict IC values based on descriptors (e.g., polar surface area, H-bond donors) .

- MD Simulations : Simulate ligand-receptor dynamics (GROMACS) to assess binding stability over 100 ns .

Q. What experimental strategies elucidate its mechanism of action in biological systems?

- Methodology :

- Biochemical Assays : Measure inhibition of target enzymes (e.g., COX-2) via fluorometric kits, comparing to known inhibitors .

- Transcriptomics : Treat cell lines (e.g., macrophages) and perform RNA-seq to identify differentially expressed pathways (e.g., NF-κB) .

- Metabolomics : Use LC-MS to track metabolite changes (e.g., ATP levels) in treated vs. control cells .

Q. How can its pharmacokinetic properties (e.g., bioavailability) be optimized?

- Methodology :

- Prodrug Design : Synthesize ester derivatives (e.g., ethyl ester) to enhance lipophilicity. Assess hydrolysis rates in plasma via LC-MS .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles; characterize release profiles (PBS, 37°C) and test bioavailability in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.